molecular formula C22H29N3O3 B4885922 1'-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4'-carboxamide

1'-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4'-carboxamide

Cat. No. B4885922
M. Wt: 383.5 g/mol
InChI Key: INDAOJMAGSFCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4'-carboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as DBCO-PIP, and it is a small molecule that has been widely studied for its unique properties.

Mechanism of Action

The mechanism of action of DBCO-PIP is not fully understood, but it is believed to involve the formation of covalent bonds with biomolecules. This covalent bond formation allows for the efficient labeling of biomolecules, which can then be used for various applications.
Biochemical and physiological effects:
DBCO-PIP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be biocompatible and non-toxic, which makes it a promising candidate for various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of DBCO-PIP is its ability to efficiently label biomolecules through a copper-free click chemistry reaction. This allows for the efficient labeling of biomolecules without the need for toxic copper catalysts. However, one of the limitations of DBCO-PIP is its relatively high cost compared to other labeling reagents.

Future Directions

There are several future directions for the study of DBCO-PIP. One potential direction is the development of new synthetic methods for DBCO-PIP that are more cost-effective. Another potential direction is the study of the biochemical and physiological effects of DBCO-PIP, which could lead to the development of new applications for this molecule. Additionally, the development of new biomolecules that can be labeled with DBCO-PIP could lead to the development of new diagnostic and therapeutic tools.

Synthesis Methods

The synthesis of DBCO-PIP involves several steps, including the condensation of 3,5-dimethyl-2-hydroxybenzaldehyde with piperidine-4-carboxylic acid, followed by acylation with 2,2,2-trifluoroacetic anhydride. The final step involves the coupling of the resulting intermediate with 3,5-dimethyl-1-benzofuran-2-carboxylic acid, which leads to the formation of DBCO-PIP.

Scientific Research Applications

The unique structure of DBCO-PIP has made it an attractive molecule for various scientific research applications. One of the most significant applications of DBCO-PIP is in the field of bioconjugation, where it is used as a tool for labeling biomolecules. DBCO-PIP can react with azide-containing molecules through a copper-free click chemistry reaction, which allows for efficient labeling of biomolecules.

properties

IUPAC Name

1-(3,5-dimethyl-1-benzofuran-2-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-15-6-7-18-17(14-15)16(2)19(28-18)20(26)24-12-8-22(9-13-24,21(23)27)25-10-4-3-5-11-25/h6-7,14H,3-5,8-13H2,1-2H3,(H2,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDAOJMAGSFCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCC(CC3)(C(=O)N)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylbenzofuran-2-carbonyl)-4-piperidino-isonipecotamide

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